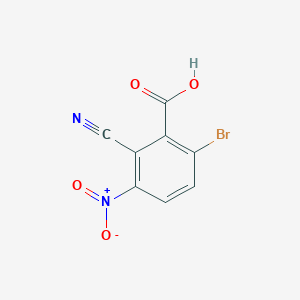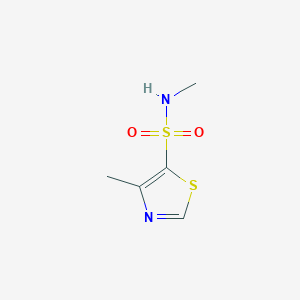
6-Bromo-2-cyano-3-nitrobenzoic acid
Descripción general
Descripción
6-Bromo-2-cyano-3-nitrobenzoic acid (6-BrCN) is an organic compound that has been studied extensively in recent years due to its wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound is a derivative of benzoic acid and is composed of a benzene ring with a nitro group and bromine substituent, as well as a cyano group. 6-BrCN is a versatile compound that has been used in a variety of laboratory experiments to study the effects of bromine substitution on the reactivity of benzoic acid derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-cyano-3-nitrobenzoic acid has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of a range of compounds, including benzodiazepines, benzothiazoles, and thiophenes. Additionally, 6-Bromo-2-cyano-3-nitrobenzoic acid has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs and anticonvulsants. Furthermore, 6-Bromo-2-cyano-3-nitrobenzoic acid has been used in the synthesis of a range of polymers, such as polyimides and polybenzimidazoles.
Mecanismo De Acción
6-Bromo-2-cyano-3-nitrobenzoic acid has been studied extensively in order to understand its mechanism of action. It has been found that the cyano group of 6-Bromo-2-cyano-3-nitrobenzoic acid is responsible for its reactivity. This group is able to act as both an electron-withdrawing group and an electron-donating group. As an electron-withdrawing group, it can increase the reactivity of benzoic acid derivatives by stabilizing the resulting anion. As an electron-donating group, it can increase the reactivity of benzoic acid derivatives by stabilizing the resulting cation.
Biochemical and Physiological Effects
6-Bromo-2-cyano-3-nitrobenzoic acid has been studied extensively in order to understand its biochemical and physiological effects. It has been found that 6-Bromo-2-cyano-3-nitrobenzoic acid is able to interact with a range of proteins, including enzymes and receptors. Additionally, 6-Bromo-2-cyano-3-nitrobenzoic acid has been found to have anti-inflammatory and anticonvulsant effects in animal models. Furthermore, 6-Bromo-2-cyano-3-nitrobenzoic acid has been found to have antioxidant effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Bromo-2-cyano-3-nitrobenzoic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages of using 6-Bromo-2-cyano-3-nitrobenzoic acid is its relatively low cost. Additionally, 6-Bromo-2-cyano-3-nitrobenzoic acid is a versatile compound that can be used in a variety of different experiments. Furthermore, 6-Bromo-2-cyano-3-nitrobenzoic acid is relatively easy to synthesize. However, one of the main limitations of 6-Bromo-2-cyano-3-nitrobenzoic acid is its low solubility in water.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Bromo-2-cyano-3-nitrobenzoic acid in scientific research. One potential direction is the use of 6-Bromo-2-cyano-3-nitrobenzoic acid in the synthesis of new drugs. Additionally, 6-Bromo-2-cyano-3-nitrobenzoic acid could be used in the synthesis of new polymers and materials. Furthermore, 6-Bromo-2-cyano-3-nitrobenzoic acid could be used in the development of new catalysts and reagents. Finally, 6-Bromo-2-cyano-3-nitrobenzoic acid could be used to study the effects of bromine substitution on the reactivity of benzoic acid derivatives.
Propiedades
IUPAC Name |
6-bromo-2-cyano-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)4(3-10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGRWWVHQKUIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyano-3-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)



![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)


![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)


